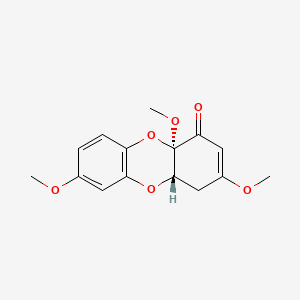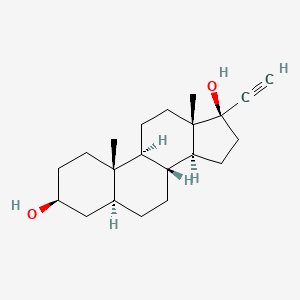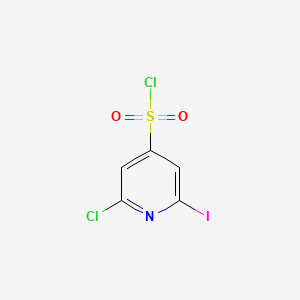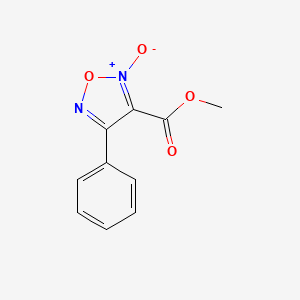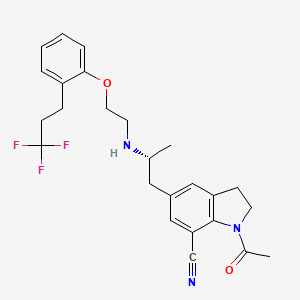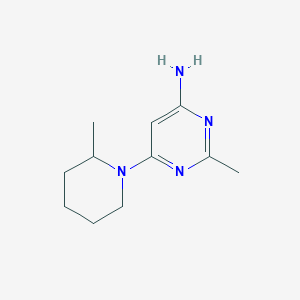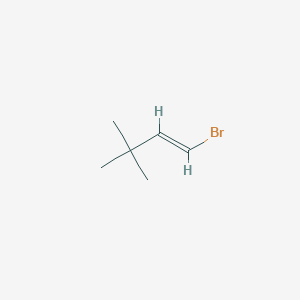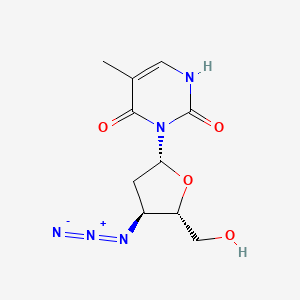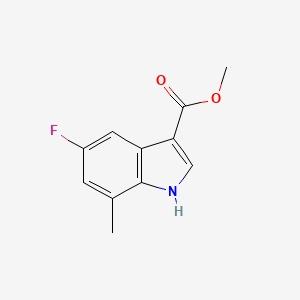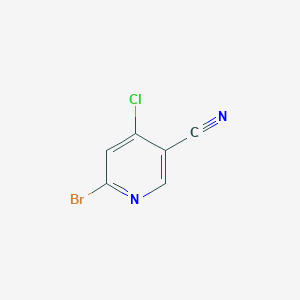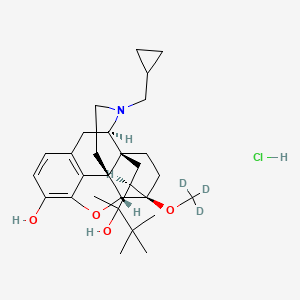
Buprenorphine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buprenorphine-d3 Hydrochloride is a deuterated form of buprenorphine, an opioid used for pain management and opioid addiction treatment. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of buprenorphine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Buprenorphine-d3 Hydrochloride involves the incorporation of deuterium atoms into the buprenorphine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified through crystallization or chromatography techniques to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Buprenorphine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties and metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Buprenorphine-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of buprenorphine.
Medicine: Developing new formulations and delivery methods for opioid addiction treatment.
Industry: Enhancing the stability and efficacy of pharmaceutical products through deuteration.
Wirkmechanismus
Buprenorphine-d3 Hydrochloride exerts its effects by binding to opioid receptors in the brain and spinal cord. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesia and reduced withdrawal symptoms without causing significant euphoria or respiratory depression. The deuterium atoms in this compound may alter its binding affinity and metabolic stability, providing insights into the compound’s pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Buprenorphine-d3 Hydrochloride is compared with other similar compounds, such as:
Buprenorphine: The non-deuterated form, used for pain management and opioid addiction treatment.
Methadone: Another opioid used for similar purposes but with different pharmacokinetic properties.
Oxycodone: A potent opioid analgesic with a higher risk of addiction and side effects.
This compound is unique due to its deuterium atoms, which enhance its stability and provide valuable insights into the pharmacokinetics and metabolism of buprenorphine.
Eigenschaften
Molekularformel |
C29H42ClNO4 |
|---|---|
Molekulargewicht |
507.1 g/mol |
IUPAC-Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-(trideuteriomethoxy)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |
InChI |
InChI=1S/C29H41NO4.ClH/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;1H/t20-,21-,24-,26?,27-,28+,29-;/m1./s1/i5D3; |
InChI-Schlüssel |
UAIXRPCCYXNJMQ-STVQZXFISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@]12CC[C@@]3(C[C@@H]1C(C)(C(C)(C)C)O)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7.Cl |
Kanonische SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


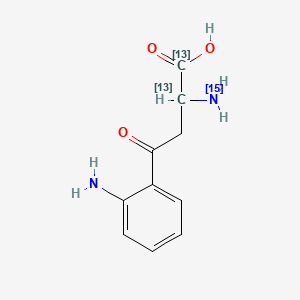
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)
